Cas no 861038-27-9 (6-Methoxyquinolin-7-amine)
6-Methoxyquinolin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxyquinolin-7-amine
- 7-Quinolinamine, 6-methoxy-
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- MDL: MFCD20697159
- Inchi: 1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3
- InChI Key: BYFVCONCMWKRRW-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2C(=CC=CN=2)C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.5
- Topological Polar Surface Area: 48.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 347.3±22.0 °C at 760 mmHg
- Flash Point: 163.9±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
6-Methoxyquinolin-7-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methoxyquinolin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008317-5g |
6-Methoxyquinolin-7-amine |
861038-27-9 | 95% | 5g |
$4048.14 | 2023-08-31 | |
| Alichem | A189008317-10g |
6-Methoxyquinolin-7-amine |
861038-27-9 | 95% | 10g |
$5571.72 | 2023-08-31 | |
| Alichem | A189008317-25g |
6-Methoxyquinolin-7-amine |
861038-27-9 | 95% | 25g |
$10351.50 | 2023-08-31 | |
| A2B Chem LLC | AW43299-50mg |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 50mg |
$401.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-100mg |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 100mg |
$581.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-250mg |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 250mg |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-500mg |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 500mg |
$1267.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-1g |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 1g |
$1614.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-2.5g |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 2.5g |
$3130.00 | 2024-04-19 | |
| A2B Chem LLC | AW43299-5g |
6-methoxyquinolin-7-amine |
861038-27-9 | 95% | 5g |
$4613.00 | 2024-04-19 |
6-Methoxyquinolin-7-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-Methoxyquinolin-7-amine
Professional Introduction to 6-Methoxyquinolin-7-amine (CAS No. 861038-27-9)
6-Methoxyquinolin-7-amine, identified by the Chemical Abstracts Service Number (CAS No.) 861038-27-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of a methoxy group at the 6-position and an amine group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, compounds such as chloroquine and quinine have been widely used for decades due to their antimalarial properties. The introduction of substituents like the methoxy group and the amine moiety can modulate the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives, leading to enhanced efficacy and reduced side effects. 6-Methoxyquinolin-7-amine represents a promising candidate in this context, with potential applications in treating various diseases.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds. 6-Methoxyquinolin-7-amine has been subjected to rigorous computational studies to elucidate its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to several protein receptors, including those involved in inflammatory pathways and cancer cell proliferation. These findings suggest that 6-Methoxyquinolin-7-amine may exhibit anti-inflammatory and anticancer properties.
In vitro studies have demonstrated the potential of 6-Methoxyquinolin-7-amine as an inhibitor of specific enzymes implicated in disease progression. For instance, research has shown that this compound can inhibit the activity of Janus kinases (JAKs), which are crucial mediators of inflammatory responses. By targeting JAKs, 6-Methoxyquinolin-7-amine may offer a therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate other signaling pathways has raised interest in its potential use against autoimmune disorders.
The pharmacokinetic profile of 6-Methoxyquinolin-7-amine is another area of active investigation. Preliminary studies indicate that this compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its suitability for systemic administration. Additionally, its metabolic stability appears favorable, with no significant degradation observed under physiological conditions. These characteristics make 6-Methoxyquinolin-7-amine an attractive candidate for further development into a clinical drug.
One of the most exciting aspects of 6-Methoxyquinolin-7-amine is its potential in oncology research. Quinoline derivatives have shown promise as anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis. Studies have revealed that 6-Methoxyquinolin-7-amine can selectively target cancer cells while sparing healthy tissues. This selectivity is attributed to its unique interaction with cancer-specific molecular markers, making it a promising candidate for targeted therapy.
The synthesis of 6-Methoxyquinolin-7-amine has also been optimized to ensure scalability and cost-effectiveness. Researchers have developed efficient synthetic routes that minimize waste and maximize yield. These advancements are crucial for transitioning from laboratory-scale production to industrial manufacturing, thereby facilitating clinical trials and eventual commercialization.
Future directions in the study of 6-Methoxyquinolin-7-amine include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic effects and help identify potential side effects. Additionally, preclinical studies are needed to evaluate its safety profile and dosing regimen in animal models before human trials can commence.
The integration of artificial intelligence (AI) and machine learning (ML) tools has accelerated the drug discovery process significantly. AI-driven platforms can predict the binding affinity of compounds like 6-Methoxyquinolin-7-amine to various targets, thereby streamlining the identification of lead candidates. These technologies have already been instrumental in identifying novel analogs with improved pharmacological properties.
In conclusion, 6-Methoxyquinolin-7-amine (CAS No. 861038-27-9) is a versatile quinoline derivative with significant potential in pharmaceutical applications. Its unique chemical structure, coupled with promising preclinical data, positions it as a valuable asset in the quest for new therapeutics. As research continues to uncover its biological activities and optimize its synthesis, 6-Methoxyquinolin-7-amine is poised to make substantial contributions to medicine.
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